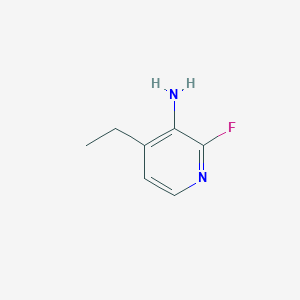

4-Ethyl-2-fluoropyridin-3-amine

Description

Properties

CAS No. |

173435-43-3 |

|---|---|

Molecular Formula |

C7H9FN2 |

Molecular Weight |

140.16 g/mol |

IUPAC Name |

4-ethyl-2-fluoropyridin-3-amine |

InChI |

InChI=1S/C7H9FN2/c1-2-5-3-4-10-7(8)6(5)9/h3-4H,2,9H2,1H3 |

InChI Key |

FVAIOLBQBKZLJY-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=NC=C1)F)N |

Canonical SMILES |

CCC1=C(C(=NC=C1)F)N |

Synonyms |

3-Pyridinamine,4-ethyl-2-fluoro-(9CI) |

Origin of Product |

United States |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 4 Ethyl 2 Fluoropyridin 3 Amine

Reactivity at the Fluoro Substituent

The fluorine atom at the C2 position is a key site for reactivity, primarily due to the electron-withdrawing nature of the pyridine (B92270) nitrogen and the fluorine itself, which activates the position for nucleophilic attack.

Nucleophilic Displacement Reactions

The C2-fluoro group on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine atom, facilitates the attack of nucleophiles at the C2 position. This reactivity is a common feature of α-halogenopyridines. nih.gov

A variety of nucleophiles can displace the fluoride (B91410) ion. The general mechanism involves the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing pyridine ring. The subsequent loss of the fluoride ion restores the aromaticity of the ring.

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) would yield 4-ethyl-2-methoxypyridin-3-amine. Similarly, primary or secondary amines can be used to introduce different amino groups at the C2 position. clockss.org The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent. The reactivity can be influenced by the nature of the nucleophile and the presence of catalysts. For example, reactions with amine nucleophiles can sometimes be catalyzed by the amine itself or by non-nucleophilic bases. nih.gov

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Ethyl-2-methoxypyridin-3-amine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-Ethyl-2-(phenylthio)pyridin-3-amine |

| Amine | Pyrrolidine | 4-Ethyl-2-(pyrrolidin-1-yl)pyridin-3-amine |

Catalytic Hydrodefluorination Pathways

Catalytic hydrodefluorination (HDF) is a process that replaces a carbon-fluorine bond with a carbon-hydrogen bond. This transformation is valuable for modifying fluorinated aromatic compounds. acs.org For 4-Ethyl-2-fluoropyridin-3-amine, HDF would convert it to 4-ethylpyridin-3-amine. This reaction is typically achieved using transition metal catalysts and a hydrogen source.

Several catalytic systems have been developed for the HDF of fluoroarenes, including those based on late transition metals like iridium, rhodium, and iron, as well as main-group elements like bismuth. nih.govepa.govresearchgate.net A common approach involves a catalyst, such as an iron(II) fluoride complex, and a silane (B1218182) like triethylsilane (Et₃SiH) as the hydride source. epa.gov The catalytic cycle often involves the oxidative addition of the C-F bond to the metal center, followed by metathesis with the hydride source and subsequent reductive elimination to form the C-H bond.

Another potential pathway involves transfer hydrogenation catalysts. For example, an iridium complex could facilitate the transfer of hydrogen from a source like 2-propanol or potassium formate (B1220265) to the fluoropyridine substrate. researchgate.net The choice of catalyst and reaction conditions is crucial to achieve selective hydrodefluorination without affecting other functional groups on the molecule.

Reactivity of the Amino Group

The amino group at the C3 position is a strong electron-donating group, which significantly influences the reactivity of the pyridine ring and also acts as a nucleophilic center itself.

Electrophilic Aromatic Substitution on the Amine Functionality

The amino group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution (EAS). However, the pyridine nitrogen is strongly deactivating, making EAS reactions on the pyridine ring generally difficult. In the case of 4-Ethyl-2-fluoropyridin-3-amine, the directing effects of the substituents must be considered.

-NH₂ (amino): Strongly activating, ortho-, para-directing. Directs to C2 and C4.

-F (fluoro): Deactivating, ortho-, para-directing. Directs to C3 and C5.

-CH₂CH₃ (ethyl): Weakly activating, ortho-, para-directing. Directs to C3 and C5.

Pyridine Nitrogen: Strongly deactivating, meta-directing (directs to C3 and C5).

Considering these effects, the most activated positions for electrophilic attack are C5 and C6 (ortho and para to the amino group, respectively). The C2 and C4 positions are already substituted. The C5 position is favored by the ethyl and fluoro groups and the pyridine nitrogen's meta-directing influence. The C6 position is para to the amino group but ortho to the C5 position. Therefore, electrophilic substitution, if it occurs, is most likely to happen at the C5 position.

Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., with Br₂/FeBr₃). However, the harsh acidic conditions of many EAS reactions can lead to the protonation of the pyridine nitrogen and the amino group, further deactivating the ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Predicted Major Product |

|---|---|

| Nitronium ion (NO₂⁺) | 4-Ethyl-2-fluoro-5-nitropyridin-3-amine |

| Bromonium ion (Br⁺) | 5-Bromo-4-ethyl-2-fluoropyridin-3-amine |

Formation of Amine-Derived Heterocycles

The 3-amino group, being adjacent to another ring position (C4), is well-positioned to participate in cyclization reactions to form fused heterocyclic systems. These reactions are a cornerstone of heterocyclic chemistry for building complex molecular architectures.

One common strategy is the reaction with 1,3-dielectrophiles. For instance, reacting 4-Ethyl-2-fluoropyridin-3-amine with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of an acid catalyst would likely lead to a fused pyridopyrimidine ring system via a condensation reaction. Similarly, reaction with α,β-unsaturated ketones can lead to fused dihydropyridine (B1217469) derivatives.

Another approach is the Skraup synthesis or a modified version, where reaction with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid can yield fused quinoline-like structures. Condensation with α-haloketones followed by intramolecular cyclization is another viable route to form fused five-membered rings like imidazopyridines. organic-chemistry.org These annulation strategies significantly expand the molecular complexity derivable from the starting amine. acs.org

Reactivity of the Ethyl Group

The ethyl group attached to the pyridine ring at C4 has a reactive benzylic-like position (the CH₂ group adjacent to the ring). This position is susceptible to oxidation and free-radical reactions. youtube.commasterorganicchemistry.com

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions can oxidize the ethyl group. masterorganicchemistry.com Depending on the reaction conditions, the oxidation can yield either a ketone (4-acetyl-2-fluoropyridin-3-amine) or, with more vigorous oxidation, a carboxylic acid (2-fluoro-3-aminopyridine-4-carboxylic acid). For this transformation to occur, the presence of at least one hydrogen atom at the benzylic-like position is necessary. masterorganicchemistry.com

Another potential reaction is free-radical bromination at the benzylic-like position using N-bromosuccinimide (NBS) with a radical initiator like AIBN or peroxide. This would introduce a bromine atom on the α-carbon of the ethyl group, forming 4-(1-bromoethyl)-2-fluoropyridin-3-amine. This brominated intermediate is a versatile synthon for further nucleophilic substitution reactions at the side chain. youtube.com

Table 3: Potential Reactions of the Ethyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation (Ketone) | Mild oxidizing agent (e.g., MnO₂) | 4-Acetyl-2-fluoropyridin-3-amine |

| Oxidation (Carboxylic Acid) | Strong oxidizing agent (e.g., KMnO₄, heat) | 2-Fluoro-3-aminopyridine-4-carboxylic acid |

Pyridine Ring Reactivity and Transformations

The pyridine ring of 4-Ethyl-2-fluoropyridin-3-amine is susceptible to various transformations, primarily centered around the reduction of its aromatic system. These reactions are crucial for the synthesis of saturated heterocyclic scaffolds, which are of significant interest in medicinal and materials chemistry.

Dearomatization and Hydrogenation to Piperidine (B6355638) Derivatives

The conversion of pyridines to piperidines through dearomatization and subsequent hydrogenation is a fundamental transformation. For fluorinated pyridines, this process presents unique challenges and opportunities due to the influence of the fluorine substituent on the ring's electronics and reactivity.

A significant advancement in this area is the one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors. nih.govspringernature.comresearchgate.nethuji.ac.il This method allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.govspringernature.comresearchgate.nethuji.ac.il The process typically involves a rhodium catalyst and a hydride source, such as pinacol (B44631) borane (B79455) (HBpin), to facilitate the initial dearomatization, followed by hydrogenation to saturate the ring. nih.govspringernature.com While this methodology has been successfully applied to a range of fluoropyridines, a key challenge is the potential for hydrodefluorination, particularly with 2- and 4-fluoropyridines, leading to the formation of non-fluorinated piperidines as byproducts. nih.gov The presence of a Brønsted acid can influence the hydrogenation reactivity, though its precise effect on hydrodefluorination is still an area of active investigation. nih.gov

The general conditions for such transformations involve reacting the fluoropyridine substrate with a rhodium complex, such as [Rh(COD)Cl]₂, and a borane reagent in a suitable solvent like THF, followed by treatment with hydrogen gas. nih.govspringernature.com The reaction progress and product distribution are highly dependent on the specific catalyst, solvent, and reaction conditions employed.

| Catalyst System | Substrate Type | Key Transformation | Diastereoselectivity | Potential Side Reactions | Reference |

| Rhodium/HBpin | Fluoropyridines | Dearomatization-Hydrogenation | High (all-cis) | Hydrodefluorination | nih.govspringernature.com |

| Palladium/C | Fluoropyridines | Hydrogenation | cis-selective | Hydrodefluorination | nih.gov |

This table summarizes general findings for fluoropyridine hydrogenation and may not be directly representative of 4-Ethyl-2-fluoropyridin-3-amine due to a lack of specific studies on this compound.

Other Ring-Modifying Reactions

Beyond complete saturation to piperidines, the pyridine ring can undergo other modifications. For instance, nucleophilic attack on the pyridine ring is a common reaction. The fluorine atom at the 2-position of 4-Ethyl-2-fluoropyridin-3-amine makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be significantly faster than that of 2-chloropyridine, highlighting the activating effect of the fluorine substituent. acs.org

Furthermore, reactions involving the amino group can lead to the formation of fused heterocyclic systems. For example, reactions of aminopyridines with maleimides can lead to the formation of ring-fused pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. beilstein-journals.org Similarly, reactions of condensed 3-(phenoxycarbonyl)-amino derivatives with primary amines can result in cyclization to form fused pyrimidines. researchgate.net The specific outcomes of such reactions with 4-Ethyl-2-fluoropyridin-3-amine would depend on the chosen reagents and reaction conditions.

Reaction Mechanisms and Kinetic Studies

The rhodium-catalyzed dearomatization-hydrogenation is proposed to proceed via a pyridine dearomatization event, likely involving the formation of a dihydropyridine intermediate, which is then subsequently hydrogenated to the fully saturated piperidine. nih.govspringernature.comresearchgate.nethuji.ac.il Mechanistic experiments on related systems have shown evidence of deuterium (B1214612) scrambling when using molecular deuterium, suggesting a complex series of reversible steps. researchgate.net

For palladium-catalyzed hydrogenation, the generally accepted mechanism involves the adsorption of the pyridine onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. nih.gov The stereochemistry of the resulting piperidine is often cis, which is a consequence of the delivery of both hydrogen atoms from the catalyst surface to the same face of the pyridine ring.

The kinetics of such reactions are influenced by factors including substrate concentration, hydrogen pressure, temperature, and the nature of the catalyst. The presence of the fluorine and ethyl groups on the pyridine ring of 4-Ethyl-2-fluoropyridin-3-amine would be expected to modulate the kinetics of these transformations compared to unsubstituted pyridine, but specific rate data is not currently published.

Advanced Spectroscopic and Structural Characterization of 4 Ethyl 2 Fluoropyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 4-Ethyl-2-fluoropyridin-3-amine is predicted to exhibit distinct signals corresponding to the aromatic proton, the ethyl group protons, and the amine protons.

The single aromatic proton at the 5-position is expected to appear as a doublet, with its chemical shift influenced by the adjacent electron-donating amino group and the electron-withdrawing fluorine atom. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl substituent. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for 4-Ethyl-2-fluoropyridin-3-amine

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.0 - 7.5 | Doublet (d) | ~5-7 |

| -CH₂- (ethyl) | 2.5 - 2.8 | Quartet (q) | ~7-8 |

| -CH₃ (ethyl) | 1.1 - 1.4 | Triplet (t) | ~7-8 |

| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | - |

Note: Predicted values are based on the analysis of similar compounds like 4-ethylpyridine (B106801) and various aminofluoropyridines.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom in 4-Ethyl-2-fluoropyridin-3-amine will give rise to a distinct signal. The carbon attached to the fluorine atom (C-2) is expected to show a large coupling constant (¹JC-F), appearing as a doublet. The chemical shifts of the pyridine (B92270) ring carbons will be influenced by the substituents.

Table 2: Predicted ¹³C NMR Data for 4-Ethyl-2-fluoropyridin-3-amine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 165 (d, ¹JC-F ≈ 230-250 Hz) |

| C-3 | 125 - 135 |

| C-4 | 140 - 150 |

| C-5 | 115 - 125 |

| C-6 | 145 - 155 |

| -CH₂- (ethyl) | 20 - 25 |

| -CH₃ (ethyl) | 10 - 15 |

Note: Predicted values are based on data from 2-fluoropyridine (B1216828), 3-aminopyridine (B143674), and 4-ethylpyridine.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Containing Structures

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. nii.ac.jp The ¹⁹F NMR spectrum of 4-Ethyl-2-fluoropyridin-3-amine is expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift of this fluorine will be influenced by the electronic environment within the pyridine ring. The signal may exhibit coupling to the adjacent proton at C-3 (if present) and potentially longer-range couplings. The chemical shifts in ¹⁹F NMR are typically referenced to an external standard like CFCl₃. nii.ac.jp The presence of both an amino group and an ethyl group on the pyridine ring will affect the electronic environment and thus the chemical shift of the fluorine atom.

Two-Dimensional NMR Techniques for Structure Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group and the coupling of the H-5 proton to any adjacent protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial in confirming the positions of the substituents on the pyridine ring. For example, correlations from the methylene protons of the ethyl group to C-3, C-4, and C-5 would confirm its position at C-4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of 4-Ethyl-2-fluoropyridin-3-amine would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for similar aromatic amines and ethyl-substituted rings include the loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic-type cation, or the loss of ethene (C₂H₄) via a McLafferty-type rearrangement if sterically feasible. The pyridine ring itself can undergo characteristic cleavages.

Table 3: Predicted Key Fragments in the Mass Spectrum of 4-Ethyl-2-fluoropyridin-3-amine

| m/z | Proposed Fragment | Description |

| [M]⁺ | [C₇H₉FN₂]⁺ | Molecular Ion |

| [M-15]⁺ | [C₆H₆FN₂]⁺ | Loss of a methyl radical (•CH₃) |

| [M-28]⁺ | [C₅H₅FN₂]⁺ | Loss of ethene (C₂H₄) |

Note: The molecular weight of 4-Ethyl-2-fluoropyridin-3-amine is 140.16 g/mol . The predicted fragments are based on common fragmentation patterns of substituted pyridines.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for determining the purity of a sample and confirming the identity of the main component.

In an LC-MS analysis of a synthesized sample of 4-Ethyl-2-fluoropyridin-3-amine, the liquid chromatography step would separate the target compound from any starting materials, by-products, or other impurities. The mass spectrometer would then provide the mass-to-charge ratio of the eluting components. A pure sample would ideally show a single major peak in the chromatogram, and the corresponding mass spectrum would exhibit the expected molecular ion peak for 4-Ethyl-2-fluoropyridin-3-amine, confirming its identity. This technique is particularly useful for analyzing complex reaction mixtures and for the quality control of synthesized compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the precise elemental composition of 4-Ethyl-2-fluoropyridin-3-amine. This technique provides a highly accurate mass measurement of the parent ion, allowing for the unequivocal confirmation of its molecular formula (C₇H₉FN₂). The expected data would be presented in a table comparing the calculated exact mass with the experimentally observed mass, with the difference typically being in the low parts-per-million (ppm) range, which would solidify the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a crucial tool for identifying the functional groups present in a molecule. For 4-Ethyl-2-fluoropyridin-3-amine, the IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Expected Characteristic IR Absorptions:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=C, C=N (Aromatic Ring) | Stretching | 1450-1600 |

| C-F (Fluoro) | Stretching | 1000-1400 |

| N-H (Amine) | Bending | 1550-1650 |

The presence of two distinct N-H stretching bands would confirm the primary amine group. The precise positions of the aromatic ring vibrations would offer insights into the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. The spectrum of 4-Ethyl-2-fluoropyridin-3-amine would be expected to display absorption maxima (λmax) corresponding to π → π* and n → π* transitions of the substituted pyridine ring. The solvent used for the analysis would also be reported as it can influence the position of these maxima. This data is valuable for understanding the electronic properties of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If a suitable crystal of 4-Ethyl-2-fluoropyridin-3-amine were available, this technique would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry.

Hypothetical Crystallographic Data Table:

| Parameter | Value |

| Chemical Formula | C₇H₉FN₂ |

| Formula Weight | 140.16 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

Hirshfeld Surface Analysis and Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. A Hirshfeld surface would be generated for 4-Ethyl-2-fluoropyridin-3-amine to map different types of intermolecular contacts. A corresponding 2D fingerprint plot would break down the percentage contribution of each type of contact (e.g., H···H, C···H, N···H, F···H), providing a quantitative summary of the interactions that stabilize the crystal lattice.

Computational and Theoretical Studies on 4 Ethyl 2 Fluoropyridin 3 Amine

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating the intricate details of chemical reactions involving substituted pyridines. ias.ac.inyoutube.com These methods allow for the calculation of thermodynamic and kinetic parameters, providing a theoretical understanding of reaction feasibility and pathways.

Key Computational Approaches:

Transition State Theory: This theory is used to calculate the rate constants of elementary reactions. oberlin.edu By locating the transition state (the highest energy point along the reaction coordinate), the activation energy (Ea) can be determined, which is crucial for understanding the reaction kinetics. orientjchem.org

Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reactants governs the course of many reactions. Computational methods can map the distribution and energies of these orbitals. For a molecule like 4-Ethyl-2-fluoropyridin-3-amine, the electron-donating amino and ethyl groups and the electron-withdrawing fluoro group will significantly influence the HOMO-LUMO gap and the sites of nucleophilic and electrophilic attack. ias.ac.inacs.org

Plausible Reaction Mechanisms for Investigation:

Given the structure of 4-Ethyl-2-fluoropyridin-3-amine, several reaction types can be computationally modeled:

Electrophilic Aromatic Substitution: The pyridine (B92270) ring, while generally less reactive than benzene (B151609), can undergo electrophilic substitution. The positions of substitution are directed by the existing substituents. The amino group is a strong activating group and ortho-, para-director, while the fluorine is a deactivating group but also an ortho-, para-director. The ethyl group is a weak activating group. Computational models can predict the most likely site of attack by calculating the energies of the intermediate sigma complexes.

Nucleophilic Aromatic Substitution: The fluorine atom, being a good leaving group and positioned on an electron-deficient ring, can be susceptible to nucleophilic substitution. Computational studies can model the reaction pathway, including the formation of the Meisenheimer complex, and calculate the energy barriers for substitution at the C2 position.

Reactions involving the Amino Group: The amino group can act as a nucleophile. Computational modeling can elucidate the mechanisms of its reactions, such as acylation, alkylation, or diazotization, by mapping the potential energy surface and identifying the transition states. For instance, in a reaction with an acyl chloride, DFT could model the nucleophilic attack of the nitrogen on the carbonyl carbon, the subsequent loss of a proton, and the elimination of the chloride ion.

A hypothetical reaction pathway for the N-acetylation of 4-Ethyl-2-fluoropyridin-3-amine with acetyl chloride could be modeled to determine the energetics of the reaction. The following table illustrates the type of data that would be generated from such a computational study using a DFT method like B3LYP.

Table 1: Hypothetical Calculated Thermodynamic Data for the N-Acetylation of 4-Ethyl-2-fluoropyridin-3-amine

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| 4-Ethyl-2-fluoropyridin-3-amine + Acetyl Chloride (Reactants) | 0.00 (Reference) | 0.00 (Reference) |

| Transition State | +15.2 | +25.8 |

| N-(4-ethyl-2-fluoropyridin-3-yl)acetamide + HCl (Products) | -10.5 | -8.7 |

This data is illustrative and not based on actual experimental or published computational results.

The data in the table would indicate that the reaction is exothermic (negative enthalpy change) and exergonic (negative Gibbs free energy change), suggesting it is thermodynamically favorable. The Gibbs free energy of activation, calculated from the transition state energy, would provide insight into the reaction rate.

The elucidation of reaction mechanisms through computational modeling is a cornerstone of modern chemical research, providing insights that are often difficult to obtain through experimental means alone. aip.orgarxiv.org For complex molecules like 4-Ethyl-2-fluoropyridin-3-amine, these theoretical studies are invaluable for predicting reactivity and guiding the synthesis of new, related compounds. researchgate.netmdpi.com

Applications of 4 Ethyl 2 Fluoropyridin 3 Amine As a Versatile Synthetic Building Block

Synthesis of Complex Heterocyclic Compounds

The strategic placement of reactive sites on the 4-Ethyl-2-fluoropyridin-3-amine scaffold suggests its potential utility in the synthesis of fused heterocyclic systems. However, its application often requires non-classical synthetic routes, as its structure is not always compatible with the most common methods used for certain heterocycles.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds built upon a benzene (B151609) ring fused to a pyrazine (B50134) ring. They are prevalent in pharmaceuticals, dyes, and as electrical materials. The most traditional and widely used method for synthesizing the quinoxaline (B1680401) core involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. nih.govsphinxsai.comnih.gov This reaction is robust and allows for a wide variety of derivatives.

Given that 4-Ethyl-2-fluoropyridin-3-amine is a monoamine on a pyridine (B92270) ring, it is not a direct substrate for the classical condensation pathway, which requires a 1,2-diamine on a benzene ring. Therefore, its use in forming a quinoxaline-like structure, specifically a pyrido[2,3-b]pyrazine, would necessitate an alternative strategy. A hypothetical route could involve the initial reaction of the 3-amino group with a suitable partner to install the second nitrogen atom, followed by a cyclization that forms the pyrazine ring fused to the initial pyridine core. While various innovative quinoxaline syntheses exist, such as those from ortho-diisocyanoarenes or via electrocatalytic azidation of enamines, the use of a 3-aminopyridine (B143674) precursor for this purpose is not prominently documented in the reviewed scientific literature. organic-chemistry.org

The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs. nanobioletters.comtci-thaijo.org The synthesis of this bicyclic system is most commonly achieved through the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound (a variation of the Tschitschibabin reaction) or through multicomponent reactions. nanobioletters.comacs.orgorganic-chemistry.org In this reaction, the endocyclic pyridine nitrogen and the exocyclic amino group of the 2-aminopyridine act as the two nucleophiles that form the fused imidazole (B134444) ring.

Critically, this established pathway requires the starting material to be a 2-aminopyridine . The target compound, 4-Ethyl-2-fluoropyridin-3-amine, has its amino group at the 3-position. This structural difference prevents it from participating in the standard cyclization to form the imidazo[1,2-a]pyridine core. The synthesis of the isomeric imidazo[1,5-a]pyridine (B1214698) scaffold could potentially be envisioned, but this would also require a specific set of reagents designed to react with the 3-amino group and the nitrogen at position 1.

Azaxanthenes are heterocyclic analogs of xanthenes where one or more carbon atoms in the xanthene core are replaced by nitrogen. These structures, also known as chromenopyridines, are of interest for their potential biological activities. researchgate.net The synthesis of azaxanthenes can be approached in various ways, with one common method being the modification of a corresponding azaxanthone (the ketone analog). researchgate.net

The direct synthesis of an azaxanthene core from 4-Ethyl-2-fluoropyridin-3-amine is not a straightforward or commonly documented transformation. A plausible, multi-step synthetic pathway would likely involve first constructing a larger intermediate that contains the pyridine ring from the starting material, and then performing a subsequent cyclization reaction to form the fused, oxygen-containing ring. Research into the synthesis of related 5H-chromeno[2,3-b]pyridines highlights various multi-component or multi-step reactions, suggesting that a simple, one-pot synthesis from a 3-aminopyridine is unlikely without a highly specialized reaction design. researchgate.net

Benzimidazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. nih.govrasayanjournal.co.in The most fundamental and widespread synthesis of the benzimidazole (B57391) ring system is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) (a 1,2-diamine on a benzene ring) with an aldehyde or a carboxylic acid (or its derivative). nih.govnih.gov

4-Ethyl-2-fluoropyridin-3-amine is not an o-phenylenediamine. It is a pyridine derivative with a single amino group. Therefore, it cannot be used as a substrate in the conventional synthesis of benzimidazoles. The formation of a pyridyl-analog, an imidazo[4,5-b]pyridine, would require a 2,3-diaminopyridine (B105623) as the starting material. While many advanced methods for benzimidazole synthesis have been developed, they overwhelmingly rely on precursors containing the o-phenylenediamine motif. organic-chemistry.orgiosrjournals.org

The pyrido[4,3-b]indole skeleton, a member of the carboline family of alkaloids, is a significant pharmacophore. The synthesis of carboline derivatives often involves well-known reactions like the Pictet-Spengler reaction or the Bischler-Napieralski reaction, typically starting from a tryptamine (B22526) or tryptophan derivative.

Constructing a pyrido[4,3-b]indole ring system using 4-Ethyl-2-fluoropyridin-3-amine as a building block would represent a novel synthetic approach. Such a strategy would require forming the indole (B1671886) portion of the molecule by building upon the pyridine frame of the starting material. For instance, one could theorize a reaction sequence where the 3-amino group is transformed into a suitable functional group that could then participate in a Fischer indole synthesis or a palladium-catalyzed cyclization to form the fused pyrrole (B145914) ring. However, published methods for related carboline systems, such as pyrido[3,2-b]indoles, start from indole precursors rather than pyridine precursors. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-Ethyl-2-fluoropyridin-3-amine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example:

- Procedure B (from ): Use Pd(OAc)₂ (0.25 mmol), Xantphos (0.30 mmol), and t-BuONa (7.0 mmol) with 2,6-dichloro-3-fluoropyridine and ethyl-substituted amines. Yields vary (e.g., 22% for analog 11c) due to steric and electronic effects .

- Key Intermediates : Ethyl aroylacetates, azidofurazan derivatives, and halogenated pyridines (e.g., 2,6-dichloro-3-fluoropyridine) are critical precursors .

- Table 1 : Synthetic Routes and Yields

| Method | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | t-BuONa, 100°C, 24h | 22 | |

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 35–40 |

Q. Which spectroscopic techniques are most effective for characterizing the structure of 4-Ethyl-2-fluoropyridin-3-amine?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine atoms induce deshielding in adjacent protons (e.g., δ 8.2–8.5 ppm for pyridine ring H). Coupling constants (²JFH ~ 12–15 Hz) confirm fluorine positioning .

- X-ray Crystallography : Resolves bond angles (e.g., C–F bond length ~1.34 Å) and torsional effects (e.g., C14–C15–C16–F1: −179.7°) .

- FT-IR : N–H stretches (~3350 cm⁻¹) and C–F vibrations (~1250 cm⁻¹) validate amine and fluorine groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of 4-Ethyl-2-fluoropyridin-3-amine when encountering low coupling efficiencies?

- Methodological Answer :

- Catalyst Screening : Test alternative ligands (e.g., Xantphos vs. BINAP) to improve Pd-mediated coupling .

- Base Optimization : Replace t-BuONa with Cs₂CO₃ for milder conditions, reducing side reactions .

- Machine Learning : Use platforms like LabMate.AI to predict optimal solvent systems (e.g., DMF vs. THF) and reaction times .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural confirmation of derivatives?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamerism) causing peak splitting .

- DFT Calculations : Compare experimental ¹³C shifts with computed values (using Gaussian09) to assign ambiguous signals .

- HSQC/HMBC Experiments : Resolve connectivity conflicts (e.g., distinguishing C3–C19 vs. C3–N2 coupling) .

Q. What computational methods predict the reactivity of 4-Ethyl-2-fluoropyridin-3-amine in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify electron-deficient positions (C2 fluorine enhances C4 reactivity) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic attack sites (e.g., C6 ethyl group reduces para-site activation) .

Q. How does the electronic environment of 4-Ethyl-2-fluoropyridin-3-amine influence its biological activity in enzyme inhibition assays?

- Methodological Answer :

- Docking Simulations : Fluorine’s electronegativity enhances hydrogen bonding with kinase active sites (e.g., ATP-binding pockets) .

- SAR Studies : Compare IC₅₀ values of analogs (e.g., 4-methyl vs. 4-ethyl substituents) to quantify steric effects .

- Table 2 : Structure-Activity Relationships (SAR)

| Substituent at C4 | Enzyme Inhibition (IC₅₀, nM) | Reference |

|---|---|---|

| Ethyl | 120 ± 15 | |

| Methyl | 250 ± 30 | |

| H | >1000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.